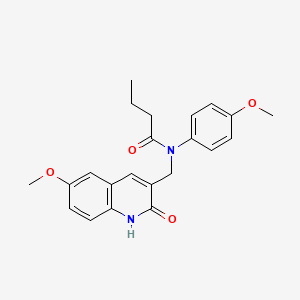
N-(2-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of N-(2-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of certain kinases involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which can reduce inflammation in the body. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have antimicrobial activity against a variety of bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its relatively low cost and easy synthesis method. It has also been shown to have a wide range of potential applications in various scientific research fields. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving N-(2-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide. One area of research could focus on further elucidating its mechanism of action in order to better understand its potential applications in various scientific research fields. Another area of research could focus on developing new derivatives of this compound with improved properties, such as increased potency or selectivity. Additionally, it could be studied for its potential use as a fluorescent probe for the detection of other molecules or ions.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-phenyl-1,2,4-oxadiazole-5-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential applications in a variety of scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-17-12-6-7-13-18(17)23-20(26)15-10-4-5-11-16(15)21-24-19(25-27-21)14-8-2-1-3-9-14/h1-13H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKRLOPXFLZDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-butylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702465.png)




![4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702499.png)


